Ramipril-d5 Acyl-beta-D-glucuronide

LC-MS/MS quantification stable isotope dilution acyl glucuronide bioanalysis

Ramipril-d5 Acyl-beta-D-glucuronide (CAS 1357570-21-8 unlabelled; molecular formula C29H35D5N2O11; molecular weight 597.67 g/mol) is a stable isotope-labeled (SIL) analogue of the phase II acyl glucuronide metabolite of ramipril, a widely prescribed angiotensin-converting enzyme (ACE) inhibitor prodrug. The compound incorporates five deuterium atoms on the phenyl ring of the ramipril aglycone, producing a nominal mass shift of +5.04 Da relative to the unlabeled endogenous metabolite (C29H40N2O11; MW 592.63).

Molecular Formula C29H40N2O11
Molecular Weight 597.7 g/mol
Cat. No. B13856529
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRamipril-d5 Acyl-beta-D-glucuronide
Molecular FormulaC29H40N2O11
Molecular Weight597.7 g/mol
Structural Identifiers
SMILESCCOC(=O)C(CCC1=CC=CC=C1)NC(C)C(=O)N2C3CCCC3CC2C(=O)OC4C(C(C(C(O4)C(=O)O)O)O)O
InChIInChI=1S/C29H40N2O11/c1-3-40-27(38)18(13-12-16-8-5-4-6-9-16)30-15(2)25(35)31-19-11-7-10-17(19)14-20(31)28(39)42-29-23(34)21(32)22(33)24(41-29)26(36)37/h4-6,8-9,15,17-24,29-30,32-34H,3,7,10-14H2,1-2H3,(H,36,37)/t15-,17-,18-,19-,20-,21-,22-,23+,24-,29-/m0/s1/i4D,5D,6D,8D,9D
InChIKeyZJZVWDOXIZGYPD-VYIBSWFJSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ramipril-d5 Acyl-beta-D-glucuronide: Deuterated Phase II Metabolite Reference Standard for ACE Inhibitor Bioanalysis


Ramipril-d5 Acyl-beta-D-glucuronide (CAS 1357570-21-8 unlabelled; molecular formula C29H35D5N2O11; molecular weight 597.67 g/mol) [1] is a stable isotope-labeled (SIL) analogue of the phase II acyl glucuronide metabolite of ramipril, a widely prescribed angiotensin-converting enzyme (ACE) inhibitor prodrug . The compound incorporates five deuterium atoms on the phenyl ring of the ramipril aglycone, producing a nominal mass shift of +5.04 Da relative to the unlabeled endogenous metabolite (C29H40N2O11; MW 592.63) . It is supplied as a felty needle solid (mp 109 °C), soluble in aqueous alkali and dimethyl sulfoxide, and is classified strictly for laboratory research use as a reference standard for LC-MS/MS quantification of ramipril acyl glucuronide in biological matrices [1].

Why Unlabeled Ramipril Acyl Glucuronide or Ramipril-d5 Cannot Replace Ramipril-d5 Acyl-beta-D-glucuronide in Quantitative Metabolite Analysis


The unlabeled ramipril acyl-β-D-glucuronide is intrinsically unstable in aqueous solution and is subject to both hydrolytic back-conversion to the parent drug ramipril and intramolecular acyl migration, generating 2-, 3-, and 4-O-acyl isomers that are not substrates for β-glucuronidase [1]. Back-conversion has been documented to produce pseudo-estimation of ramipril concentrations in human plasma when not chromatographically resolved [2]. Ramipril-d5 (the deuterated prodrug, not the glucuronide conjugate) lacks the glucuronic acid moiety required to track phase II metabolism, ionizes differently, and cannot co-elute with the acyl glucuronide analyte under reversed-phase conditions, failing to compensate for matrix effects on the glucuronide channel [3]. Consequently, only the deuterated glucuronide form provides the necessary combination of isotopic mass resolution, chromatographic co-elution with the endogenous metabolite, and metabolic pathway specificity for reliable quantification of ramipril acyl glucuronide in complex biological matrices.

Quantitative Differentiation Evidence: Ramipril-d5 Acyl-beta-D-glucuronide vs. Closest Analogs and Alternatives


Mass Shift of +5.04 Da Enables Unambiguous MRM Discrimination from Endogenous Ramipril Acyl Glucuronide in LC-MS/MS

Ramipril-d5 Acyl-β-D-glucuronide exhibits a nominal molecular weight of 597.67 Da, compared to 592.63 Da for the unlabeled endogenous ramipril acyl-β-D-glucuronide, representing a mass increment of +5.04 Da arising from five deuterium substitutions on the phenyl ring of the aglycone . This mass difference is sufficient for baseline resolution in the Q1 and Q3 mass analyzers of triple quadrupole instruments operated in multiple reaction monitoring (MRM) mode, while the near-identical lipophilicity ensures co-elution under reversed-phase chromatographic conditions [1]. In contrast, structural analog internal standards (e.g., lisinopril or enalaprilat) exhibit different retention times and ionization efficiencies, producing differential matrix effects that compromise quantification accuracy [2].

LC-MS/MS quantification stable isotope dilution acyl glucuronide bioanalysis multiple reaction monitoring

Chemical Purity ≥98% by HPLC vs. ~80% for Unlabeled Ramipril Acyl Glucuronide Reference Material

Commercially available Ramipril-d5 Acyl-β-D-glucuronide is supplied at ≥98% chromatographic purity (HPLC) , whereas the unlabeled ramipril acyl-β-D-glucuronide reference standard is typically offered at approximately 80% purity by HPLC [1]. This ~18 percentage-point purity deficit in the unlabeled material reflects the compound's inherent aqueous instability, which promotes degradation during synthesis, purification, and storage [1]. For quantitative bioanalysis, a low-purity reference standard introduces systematic bias: the true concentration of the calibrant is overestimated by the impurity fraction, propagating proportional error through the entire standard curve. The ≥98% purity of the d5-labeled glucuronide enables direct gravimetric or volumetric preparation of stock solutions with ≤2% uncertainty attributable to chemical impurities, compared to ~20% uncertainty for the ~80% pure unlabeled material .

reference standard purity HPLC purity comparison quantitative bioanalysis certificate of analysis

Elimination of Back-Conversion Interference: Deuterated Glucuronide Enables ISR Accuracy Within 8%

Unlabeled ramipril acyl glucuronide undergoes hydrolytic back-conversion to ramipril under sample handling conditions, a phenomenon documented by Persson et al. (2006), who identified an N-glucuronide of ramipril that generated an interfering peak indistinguishable from the parent drug after derivatization [1]. When methods fail to resolve this back-conversion, ramipril concentrations are systematically overestimated. By employing ramipril-d5 acyl-β-D-glucuronide as a stable isotope internal standard that is chromatographically resolved from the endogenous glucuronide, validated LC-MS/MS methods have demonstrated incurred sample reanalysis (ISR) results matching within 8% of difference, with mean differences of 0.21% for ramipril and 1.40% for ramiprilat across a validated range of 0.2–80 ng/mL [2]. Additionally, Côté et al. (2011) demonstrated that unlabeled ramipril and ramiprilat glucuronides undergo methylation during strong cation exchange (SCX) sample preparation, producing interfering products that caused irreproducible results for ramiprilat; the deuterated glucuronide provides a means to track and correct for this artifact [3].

incurred sample reanalysis back-conversion bioanalytical method validation ramipril quantification

Ramipril Forms Significant Biliary Glucuronide Metabolites Unlike Enalapril and Lisinopril: A Class-Level Metabolic Differentiation

In the isolated perfused rat liver model, ramipril exhibited a hepatic clearance of 9.9 mL/min, compared to 0.63 mL/min for enalapril and 0.072 mL/min for lisinopril, with 71% of the administered ramipril dose excreted into bile (vs. 46% for enalapril and negligible for lisinopril) [1]. Critically, glucuronide metabolites were detected in bile in significant concentrations only for ramipril and perindopril, while lisinopril showed no significant conjugate formation and enalapril underwent little metabolism beyond conversion to the diacid form [1]. In humans, ramiprilat glucuronide accounted for 3.4 ± 4.2% of the administered dose excreted in bile over 24 hours, alongside diketopiperazine acid (9.0 ± 5.3%), confirming the quantitative relevance of the glucuronidation pathway for ramipril specifically [2]. These data establish that among the major diacid ACE inhibitors, ramipril uniquely relies on glucuronidation as a significant elimination route, making its acyl glucuronide metabolite a necessary analyte in comprehensive pharmacokinetic studies of this drug.

ACE inhibitor metabolism biliary excretion acyl glucuronide formation hepatic clearance

Isotopic Enrichment ≥98 Atom% D Minimizes Signal Cross-Talk Between Analyte and Internal Standard Channels

Ramipril-d5 Acyl-β-D-glucuronide is supplied with isotopic enrichment of ≥98 atom% deuterium [1], meaning ≥98% of the molecules at the five labeled positions contain deuterium rather than hydrogen. This high enrichment minimizes the residual protium isotopologue signal (≤2%) that would otherwise appear in the analyte (unlabeled) MRM channel, causing positive bias . In contrast, lower-enrichment deuterated standards (e.g., 95 atom% D) contribute 5% cross-talk signal, which can exceed the lower limit of quantification (LLQ) in high-sensitivity assays where the internal standard is added at substantial concentrations. The 98 atom% D threshold is consistent with regulatory expectations for stable isotope-labeled internal standards in GLP bioanalysis [2].

isotopic enrichment deuterium incorporation mass spectrometry cross-talk SIL-IS quality

High-Value Application Scenarios for Ramipril-d5 Acyl-beta-D-glucuronide Based on Quantitative Evidence


Validated LC-MS/MS Quantification of Ramipril Acyl Glucuronide in Human Plasma for Regulatory Pharmacokinetic Studies

In pharmacokinetic and bioequivalence studies of ramipril formulations, accurate quantification of the acyl glucuronide metabolite in human plasma is essential because back-conversion of this labile conjugate to the parent drug can produce pseudo-estimation of ramipril exposure if not properly controlled [1]. Ramipril-d5 Acyl-β-D-glucuronide serves as the optimal SIL-IS for this purpose, providing the +5.04 Da mass shift required for MRM discrimination while co-eluting with the endogenous metabolite to compensate for matrix effects [2]. Using this IS, validated methods have achieved incurred sample reanalysis agreement within 8% across a concentration range of 0.2–80 ng/mL, satisfying FDA/EMA bioanalytical method validation criteria . The ≥98% chemical purity and ≥98 atom% D isotopic enrichment further support GLP-compliant calibration curve preparation with minimal systematic bias .

Investigation of Ramipril-Specific Hepatic Clearance and Biliary Excretion Pathways

Unlike enalapril (hepatic clearance 0.63 mL/min) and lisinopril (0.072 mL/min), ramipril exhibits uniquely high hepatic clearance (9.9 mL/min) with significant biliary excretion of glucuronide conjugates, accounting for 3.4 ± 4.2% of the administered dose as ramiprilat glucuronide in human bile over 24 hours [1][2]. Studies investigating the impact of hepatic impairment, drug-drug interactions involving UGT enzymes, or enterohepatic recirculation of ramipril metabolites require Ramipril-d5 Acyl-β-D-glucuronide as the quantitative tracer for the glucuronide fraction. Its isotopic label enables differentiation of administered tracer from endogenous metabolite in dual-label study designs, and its chromatographic resolution from the 2-, 3-, and 4-O-acyl migration isomers (formed by intramolecular rearrangement) is essential for isomer-specific quantification .

Method Development and Troubleshooting for Bioanalytical Laboratories Facing Glucuronide Interference

Bioanalytical laboratories encountering irreproducible incurred sample reanalysis results for ramiprilat should suspect methylation of acyl glucuronide metabolites during SCX solid-phase extraction, as demonstrated by Côté et al. (2011), where interfering methylated products of ramipril and ramiprilat glucuronides generated additional peaks that co-eluted with or were incompletely resolved from the target analytes [1]. Procuring Ramipril-d5 Acyl-β-D-glucuronide enables systematic troubleshooting: spiking the deuterated glucuronide into control matrix before extraction identifies whether the interference originates from endogenous glucuronides, and tracking the deuterated IS signal through each sample preparation step quantifies extraction recovery and degradation independently of the endogenous analyte [2]. This diagnostic capability is unavailable with unlabeled glucuronide reference material due to its aqueous instability (~80% purity) and signal overlap with the endogenous pool .

Clinical Pharmacology Studies in Renal or Hepatic Impairment Populations Requiring Ramipril Metabolite Profiling

Renal impairment markedly alters ramiprilat pharmacokinetics, with urinary excretion of ramipril and its glucuronide metabolites decreasing linearly with creatinine clearance, suggesting a compensatory shift toward hepatic/biliary elimination [1]. In patients with hepatic dysfunction, impaired glucuronidation capacity may reduce ramipril clearance disproportionately compared to non-glucuronidated ACE inhibitors such as lisinopril. Ramipril-d5 Acyl-β-D-glucuronide provides the reference standard necessary to quantify the glucuronide metabolite pool in plasma and urine from these special populations, enabling correlation of glucuronide exposure with pharmacodynamic endpoints. Its high isotopic enrichment (≥98 atom% D) and chemical purity (≥98%) ensure that quantification in the low ng/mL range remains reliable even when endogenous metabolite concentrations are pathologically elevated or suppressed [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

20 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ramipril-d5 Acyl-beta-D-glucuronide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.